1-[4-(aminomethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one
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Overview
Description
The compound “1-[4-(aminomethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one” is a benzodiazole derivative. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring . They are known to exhibit a wide range of biological activities and are used in the development of various pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzodiazole ring system, possibly through a cyclization reaction. The aminomethylphenyl group could potentially be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzodiazole ring system, which is a bicyclic structure consisting of a benzene ring fused to a diazole ring. The compound also contains an aminomethylphenyl group, which consists of a phenyl (benzene) ring with an aminomethyl (-NH2-CH2-) substituent .Chemical Reactions Analysis
As a benzodiazole derivative, this compound could potentially undergo a variety of chemical reactions. The aminomethyl group could act as a nucleophile in substitution reactions, and the compound could potentially participate in acid-base reactions due to the presence of the nitrogen atoms in the diazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzodiazole ring system could contribute to its aromaticity and stability, while the aminomethylphenyl group could influence its polarity and reactivity .Scientific Research Applications
Nucleophilic Substitution in Benzodiazepines
- The reaction of 3-bromo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one with cyclic amines results in 3 aminoalkyl-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one, demonstrating the potential for structural modification in benzodiazepines (Bozhanov & Ivonin, 2013).
Synthesis and Biological Activity of Benzohydrazide Complexes
- A study synthesized N ′-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes, showing potent in vitro cytotoxic activity against human promyelocytic leukemia cells (Asegbeloyin et al., 2014).
Structural Studies of Pyrazol Derivatives
- Reaction of 4-aminoantipyrine with 2-mercaptobenzoic acid produced a proton transfer derivative, indicating the potential for synthesizing complex molecular structures with biological relevance (Fazil et al., 2012).
Metal Complexation and Biological Activities
- The aminomethylation of benzotriazole and the subsequent formation of metal complexes have been studied for their antimicrobial activity, suggesting applications in developing new antimicrobial agents (Patel, 2017).
Synthesis and Bactericidal Activity of Heterocyclic Compounds
- Studies have focused on synthesizing heterocyclic compounds with potential bactericidal activity, further demonstrating the relevance of these compounds in antimicrobial research (Kaila et al., 2015).
Synthesis of Novel Antimicrobial Agents
- The synthesis of novel substituted phenyl-1,5-dihydro-2H-benzo[4,5] thiazolo[3,2-a]pyrimido[4,5-d]pyrimidine derivatives has shown promising antimicrobial efficiency, highlighting the potential of these compounds in developing new antimicrobial drugs (Venkatesh et al., 2018).
Antimicrobial Screening of Benzotriazole Derivatives
- A novel series of 2-(5-(4-(1H-benzo[d][1,2,3]triazol-1-yl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenols was synthesized and screened for significant antimicrobial activity against various bacteria, demonstrating the applicability of these compounds in addressing bacterial infections (Shaikh et al., 2014).
Mechanism of Action
Target of Action
The primary target of this compound, also known as 3-[4-(aminomethyl)phenyl]-1H-benzimidazol-2-one, is the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes, including cell growth and division, signal transduction, and the coordination of cellular activities.
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme. This interaction can lead to changes in the enzyme’s activity, potentially altering the rate at which it catalyzes its reactions . .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with its target and the subsequent changes in cellular processes. Given the target’s role in cell growth and division, signal transduction, and the coordination of cellular activities, the compound could potentially influence these processes . .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its target and exert its effects
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-[4-(aminomethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as protein tyrosine phosphatase 1B (PTP1B), inhibiting its activity and thereby affecting downstream signaling pathways . This interaction can influence insulin signaling, cell proliferation, and immune responses . The compound’s ability to inhibit specific enzymes makes it a potential candidate for therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the JAK-STAT signaling pathway, leading to changes in gene expression and cellular responses. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active site of enzymes, inhibiting their activity and leading to downstream effects on cellular processes . The compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for understanding the compound’s therapeutic potential and its role in biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, highlighting the importance of understanding its temporal effects in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects can be observed, including alterations in liver and kidney function . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels . The compound’s influence on metabolic pathways can lead to changes in the levels of key metabolites, affecting overall cellular metabolism . These interactions are essential for understanding the compound’s role in metabolic regulation and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation within different cellular compartments can influence its activity and function . Understanding the transport and distribution mechanisms is important for optimizing the compound’s therapeutic potential and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can influence its interactions with other biomolecules and its overall efficacy . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic applications.
Properties
IUPAC Name |
3-[4-(aminomethyl)phenyl]-1H-benzimidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c15-9-10-5-7-11(8-6-10)17-13-4-2-1-3-12(13)16-14(17)18/h1-8H,9,15H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCCWLLJEJGINF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2C3=CC=C(C=C3)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369032-56-3 |
Source
|
Record name | 1-[4-(aminomethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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